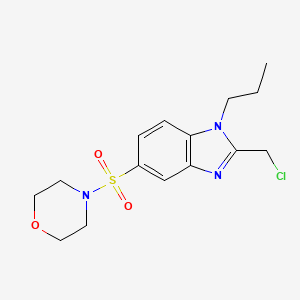
2-(chloromethyl)-5-(morpholine-4-sulfonyl)-1-propyl-1H-1,3-benzodiazole
説明
2-(Chloromethyl)-5-(morpholine-4-sulfonyl)-1-propyl-1H-1,3-benzodiazole (CMMS-PBD) is an organic compound that has been widely studied due to its potential applications in scientific research. It is a heterocyclic compound that contains both nitrogen and sulfur atoms, and is synthesized from a variety of starting materials. CMMS-PBD is used as a reagent in organic synthesis and has also been studied for its potential applications in drug discovery, biochemistry, and physiology.
作用機序
The mechanism of action of 2-(chloromethyl)-5-(morpholine-4-sulfonyl)-1-propyl-1H-1,3-benzodiazole is not yet fully understood. However, it is believed to act as an inhibitor of enzyme activity, as well as a binder of proteins and other molecules. It is thought to interact with a variety of proteins, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other substances in the body. Additionally, this compound has been shown to bind to other molecules, such as DNA and RNA, which could potentially be used to target specific molecules for therapeutic applications.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to bind to various proteins and other molecules, which could potentially lead to a variety of biochemical and physiological effects. Additionally, this compound has been studied for its potential to act as an inhibitor of enzyme activity, which could lead to a variety of biochemical and physiological effects.
実験室実験の利点と制限
2-(chloromethyl)-5-(morpholine-4-sulfonyl)-1-propyl-1H-1,3-benzodiazole has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be synthesized from a variety of starting materials. Additionally, it is a relatively stable compound and has a low toxicity profile. However, it is important to note that this compound is a relatively new compound and its effects are not yet fully understood, so there are some limitations to its use in laboratory experiments.
将来の方向性
The potential future directions for 2-(chloromethyl)-5-(morpholine-4-sulfonyl)-1-propyl-1H-1,3-benzodiazole are numerous. One potential direction is to further study its mechanism of action and biochemical and physiological effects. Additionally, this compound could be studied for its potential applications in drug discovery and biochemistry. Furthermore, this compound could be studied for its potential to act as an inhibitor of enzyme activity and its ability to bind to various proteins and other molecules. Finally, this compound could be studied for its potential to be used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic molecules.
合成法
2-(chloromethyl)-5-(morpholine-4-sulfonyl)-1-propyl-1H-1,3-benzodiazole can be synthesized via two main methods. The first method is a direct reaction between chloromethyl morpholine-4-sulfonyl chloride (CMMSCl) and 1-propyl-1H-1,3-benzodiazole (PBD). This reaction is typically carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The second method is a two-step reaction that involves the reaction of 1-chloro-4-morpholine-4-sulfonyl chloride (CMMSCl) with 1-chloro-1H-1,3-benzodiazole (ClPBD) to form a chloromethyl-substituted intermediate, which is then reacted with 1-propyl-1H-1,3-benzodiazole (PBD) to form this compound.
科学的研究の応用
2-(chloromethyl)-5-(morpholine-4-sulfonyl)-1-propyl-1H-1,3-benzodiazole has been studied for its potential applications in scientific research, particularly in drug discovery and biochemistry. It has been used as a reagent in organic synthesis to synthesize a variety of compounds, including pharmaceuticals, agrochemicals, and other organic molecules. Additionally, it has been studied for its potential to act as an inhibitor of enzyme activity, as well as its ability to bind to various proteins and other molecules.
特性
IUPAC Name |
4-[2-(chloromethyl)-1-propylbenzimidazol-5-yl]sulfonylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O3S/c1-2-5-19-14-4-3-12(10-13(14)17-15(19)11-16)23(20,21)18-6-8-22-9-7-18/h3-4,10H,2,5-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFGCQYFBMOJOQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)N=C1CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301160244 | |
| Record name | 2-(Chloromethyl)-5-(4-morpholinylsulfonyl)-1-propyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301160244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID85269186 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
851175-90-1 | |
| Record name | 2-(Chloromethyl)-5-(4-morpholinylsulfonyl)-1-propyl-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=851175-90-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Chloromethyl)-5-(4-morpholinylsulfonyl)-1-propyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301160244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-amino-3-[(3-methylbut-2-en-1-yl)sulfanyl]propanoic acid](/img/structure/B6144480.png)
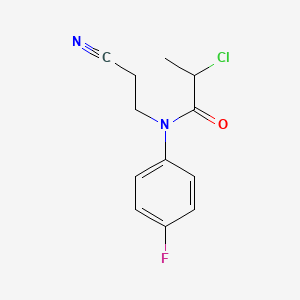
![2-[(2,3-dioxo-2,3-dihydro-1H-indol-6-yl)sulfanyl]acetic acid](/img/structure/B6144498.png)
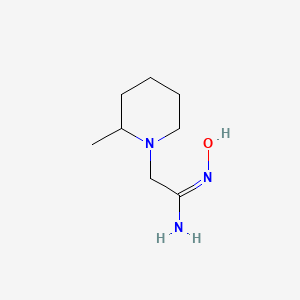
![2-[(3-chlorophenyl)amino]acetic acid hydrochloride](/img/structure/B6144516.png)

![3-[4-(chloromethyl)phenoxymethyl]pyridine hydrochloride](/img/structure/B6144537.png)

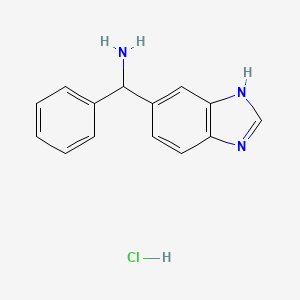
![5-cyano-2-methyl-N-phenyl-4-sulfanyl-3-azaspiro[5.5]undeca-1,4-diene-1-carboxamide](/img/structure/B6144560.png)
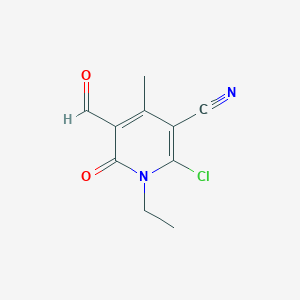
![2-[(4-methylphenyl)sulfanyl]cyclohex-1-ene-1-carbaldehyde](/img/structure/B6144573.png)

![N-{2-acetyl-4,6-dimethylthieno[2,3-b]pyridin-3-yl}-2-chloroacetamide](/img/structure/B6144582.png)